

Reproducing Mat2A-IN-9 (IDE397) Biological Activity: A Comparative Technical Guide

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Compound of Interest

Compound Name: Mat2A-IN-9

Cat. No.: B11936369

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Executive Summary & Mechanistic Rationale

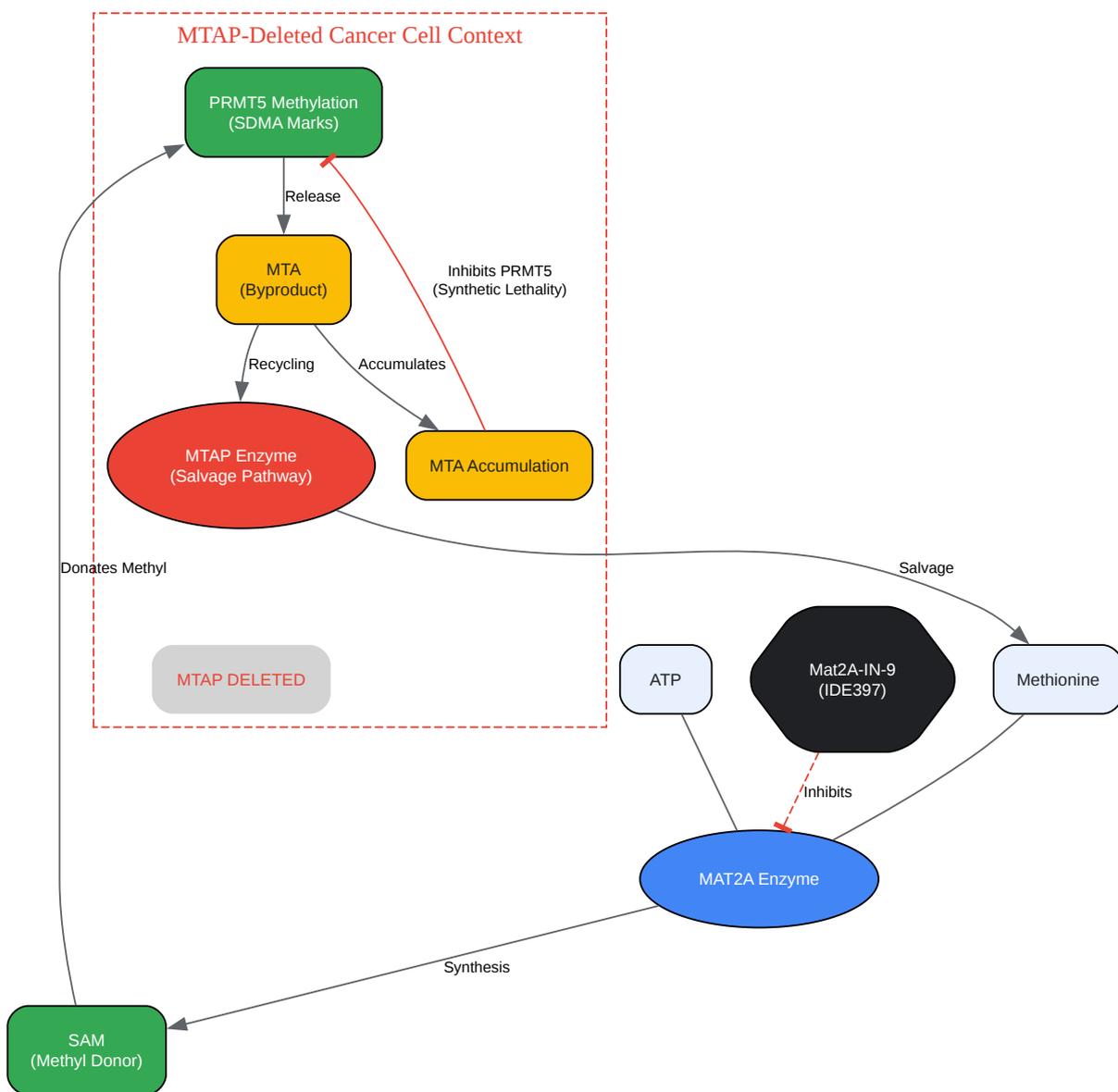
Mat2A-IN-9 (IDE397; GSK-4362676) represents a second-generation allosteric inhibitor of MAT2A.^{[1][2]} Unlike early inhibitors that targeted the catalytic site (often lacking selectivity), **Mat2A-IN-9** binds to an allosteric pocket, locking the enzyme in an inactive conformation.^{[1][2]}

The therapeutic hypothesis relies on synthetic lethality in MTAP-deleted tumors (approx. 15% of all solid tumors).^{[1][3]}

- Normal Cells: MTAP recycles 5'-methylthioadenosine (MTA) back to methionine.^{[1][2]}
- MTAP-Deleted Cells: MTA accumulates. High MTA acts as a competitive inhibitor of PRMT5 (Protein Arginine Methyltransferase 5).^[1]
- The Vulnerability: These cells are partially compromised.^[1] Inhibiting MAT2A reduces S-adenosylmethionine (SAM), the essential methyl donor for PRMT5.^{[1][2]} The combination of High MTA (inhibitor) + Low SAM (substrate depletion) catastrophically inhibits PRMT5, causing DNA damage and apoptosis.^[1]

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic lethal interaction targeted by **Mat2A-IN-9**.^{[1][2]}



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Caption: The MAT2A-MTAP synthetic lethal axis. **Mat2A-IN-9** reduces SAM levels, which, combined with MTA accumulation in MTAP-null cells, critically impairs PRMT5 function.[1][2]

Comparative Profile: Mat2A-IN-9 vs. AG-270

To validate **Mat2A-IN-9**, it must be benchmarked against AG-270, the first-in-class clinical inhibitor.[1][2] **Mat2A-IN-9** generally exhibits superior physicochemical properties and potency.[1][2]

Feature	Mat2A-IN-9 (IDE397)	AG-270 (Agios)	Comparison Note
CAS Number	2439277-80-0	2105904-82-1	Ensure correct CAS for ordering.[1][2]
Mechanism	Allosteric (Non-competitive)	Allosteric (Non-competitive)	Both bind the dimer interface.
Enzymatic IC50	~7 - 20 nM	~14 - 40 nM	Mat2A-IN-9 is typically 2-3x more potent in biochemical assays.[1][2]
Cellular IC50	~10 - 30 nM	~50 - 100 nM	Tested in HCT116 MTAP-/-.[1][2]
Selectivity	>50-fold (MTAP-/- vs WT)	>20-fold (MTAP-/- vs WT)	Mat2A-IN-9 shows a wider therapeutic window.[1][2]
Solubility	Moderate (DMSO soluble)	Low/Moderate	Mat2A-IN-9 often requires careful formulation for in vivo work.[2]

Reproduction Protocols

The following protocols are designed to be self-validating. Each includes specific "Stop/Go" criteria to ensure experimental integrity before proceeding.

Experiment A: Biochemical Potency (SAM Production Assay)

Objective: Determine the IC₅₀ of **Mat2A-IN-9** against recombinant human MAT2A. Principle: Measure the production of SAM from L-Methionine and ATP using a colorimetric or fluorescence-based detection (e.g., PiColorLock for phosphate release or coupled enzyme assays).[1][2]

Materials:

- Recombinant MAT2A (Human, his-tagged).[1][2]
- Substrates: L-Methionine, ATP.[1][2]
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.01% Triton X-100, 1 mM DTT.[1]

Step-by-Step Workflow:

- Enzyme Prep: Dilute MAT2A to 10 nM in Assay Buffer. Keep on ice.
- Compound Dilution: Prepare a 10-point dose-response of **Mat2A-IN-9** in DMSO (Start at 10 μM, 3-fold serial dilution). Final DMSO concentration in assay must be <1%.[1]
- Pre-Incubation: Incubate 10 μL of Enzyme + 100 nL of Compound for 15 minutes at Room Temperature (RT). Rationale: Allosteric inhibitors often require time to induce conformational changes.[1]
- Reaction Start: Add 10 μL of Substrate Mix (ATP and L-Met at K_m concentrations, typically ~50 μM ATP and ~200 μM L-Met).
- Incubation: Incubate for 60 minutes at RT.
- Detection: Add detection reagent (e.g., Malachite Green for phosphate) and read absorbance at 620 nm.[1]

Validation Criteria (Stop/Go):

- Z-Factor: Must be > 0.5 .[\[1\]](#)[\[2\]](#)
- Reference Control: AG-270 must yield an IC₅₀ between 10–50 nM.[\[1\]](#)[\[2\]](#) If AG-270 > 100 nM, check ATP quality (hydrolysis).[\[1\]](#)[\[2\]](#)

Experiment B: Cellular Selectivity (Synthetic Lethality)

Objective: Demonstrate selective growth inhibition in MTAP-deleted cells vs. MTAP-WT cells.

Cell Lines:

- Target: HCT116 MTAP^{-/-} (Isogenic clone).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Control: HCT116 MTAP^{+/+} (Parental).

Step-by-Step Workflow:

- Seeding: Seed 2,000 cells/well in 96-well plates. Allow attachment overnight (16-24h).
- Treatment: Add **Mat2A-IN-9** (9-point dose response, 10 μ M top conc).
- Duration: Incubate for 96 hours (4 days). Rationale: Metabolic depletion takes time; 48h is often insufficient to observe the "death" phenotype caused by SAM depletion.[\[1\]](#)[\[2\]](#)
- Readout: Quantify viability using CellTiter-Glo (ATP content).
- Analysis: Normalize to DMSO control. Calculate IC₅₀.

Validation Criteria:

- Selectivity Index: The IC₅₀ in MTAP^{+/+} should be at least 20-fold higher than in MTAP^{-/-}.
- Expected IC₅₀: MTAP^{-/-} should be < 50 nM.[\[1\]](#)[\[2\]](#)

Experiment C: Mechanistic Biomarker (SDMA Western Blot)

Objective: Confirm that growth inhibition is due to PRMT5 suppression (Symmetric Dimethylarginine reduction).[\[1\]](#)

Workflow:

- Treat HCT116 MTAP^{-/-} cells with **Mat2A-IN-9** (at 5x IC₅₀, approx 100 nM) for 48 hours.
- Lyse cells in RIPA buffer with protease/phosphatase inhibitors.[1]
- Perform Western Blot.[1]
- Primary Antibody: Anti-SDMA (Symmetric Di-Methyl Arginine) - e.g., Cell Signaling Technology #13222.[1][2]
- Loading Control: Beta-Actin or Total PRMT5.

Expected Result: A dose-dependent disappearance of SDMA bands (smear pattern) compared to DMSO, confirming downstream PRMT5 inhibition.[1]

References

- Primary Discovery (IDE397/**Mat2A-IN-9**)
 - Title: Discovery of IDE397, a Potent and Selective MAT2A Inhibitor.[1][3][4]
 - Source:Cancer Research (AACR Abstract / Ideaya Biosciences Publications).[1]
 - Note: Often referenced via Patent US 11,046,691 B2 (Compound 167).[1]
 - [1][2]
- Clinical Benchmark (AG-270)
 - Title: Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion.[1][2]
 - Source:Journal of Medicinal Chemistry, 2021.[1]
 - [1][2]
- Mechanism of Action (Synthetic Lethality)

- Title: MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage.[1][2]
- Source:Cancer Cell, 2021.[1]

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